3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
Pyrazolines are a class of organic compounds characterized by a five-membered ring with two nitrogen atoms at different positions . They are known to be pharmacologically active scaffolds and are present in several marketed molecules with a wide range of uses .
Synthesis Analysis
Pyrazolines can be synthesized through several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
Pyrazolines have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Antitumor Activity
Synthesis and Biological Evaluation of Benzothiazole Derivatives This research explores the synthesis of benzothiazole derivatives, focusing on their potent antitumor activities. A biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was synthesized and exhibited a significant inhibitory effect on tumor growth in vivo (Yoshida et al., 2005).
Polymer Applications
Soluble and Fusible Polyamides and Polyimides The study discusses the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties. These polymers, characterized by various methods, were found to be amorphous or microcrystalline and showed good solubility in polar aprotic solvents. They also displayed glass transition temperatures ranging from 127-163°C and softened at 150-195°C, with one polyamide being notably hydrophilic (Mikroyannidis, 1997).
Cytotoxicity and Anticancer Drug Design
Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives This study evaluates the cytotoxicity of 3-(N-cyclicamino)chromone derivatives and conducts a quantitative structure–activity relationship (QSAR) analysis. One derivative, 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, showed high tumor specificity and cytostatic growth inhibition, suggesting its potential as a foundation for designing new anticancer drugs (Shi et al., 2018).
Antiviral Activity
Synthesis of Benzamide-Based 5-Aminopyrazoles with Antiavian Influenza Virus Activity This research outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against bird flu influenza (H5N1). The study presents a new pathway for synthesizing these compounds and highlights their potential as antiviral agents (Hebishy et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it participates in the conversion of succinate into fumarate. By interacting with this enzyme, this compound can potentially influence energy production within cells .
Mode of Action
This compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction can inhibit the activity of the SDH enzyme, thereby affecting the conversion of succinate to fumarate in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle, a crucial biochemical pathway for energy production within cells . The downstream effects of this disruption can include reduced energy production and potential cell death, particularly in cells that rely heavily on this pathway for energy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within cells due to the inhibition of the SDH enzyme . This can lead to cell death, particularly in cells that heavily rely on the citric acid cycle for energy production .
Properties
IUPAC Name |
3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWUEYVUORXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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